4-[(2-Chlorophenyl)methanesulfonyl]aniline
Overview
Description
4-[(2-Chlorophenyl)methanesulfonyl]aniline is an organic compound that belongs to the class of sulfonyl anilines It is characterized by the presence of a sulfonyl group attached to an aniline moiety, with a 2-chlorophenyl group attached to the sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorophenyl)methanesulfonyl]aniline typically involves the reaction of 2-chlorobenzyl chloride with methanesulfonyl chloride to form 2-chlorobenzyl methanesulfonate. This intermediate is then reacted with aniline to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorophenyl)methanesulfonyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
Scientific Research Applications
4-[(2-Chlorophenyl)methanesulfonyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenyl)methanesulfonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The 2-chlorophenyl group enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl methyl sulfone: A sulfone analog with similar structural features.
Methanesulfonyl chloride: A precursor in the synthesis of sulfonyl compounds.
4-Chlorophenyl methyl sulfide: A related compound with a sulfide group instead of a sulfonyl group.
Uniqueness
4-[(2-Chlorophenyl)methanesulfonyl]aniline is unique due to the presence of both a sulfonyl group and a 2-chlorophenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfonyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c14-13-4-2-1-3-10(13)9-18(16,17)12-7-5-11(15)6-8-12/h1-8H,9,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIGDHWEEVGDAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C2=CC=C(C=C2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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